![molecular formula C17H16N4O2 B2959378 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile CAS No. 2380067-87-6](/img/structure/B2959378.png)

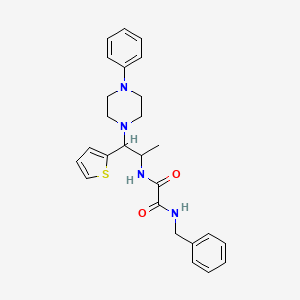

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

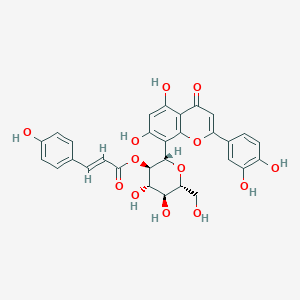

The compound “2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile” is a moderately potent tankyrase inhibitor . Tankyrase inhibitors are known to reduce the levels of β-catenin-mediated transcription and inhibit tumorigenesis .

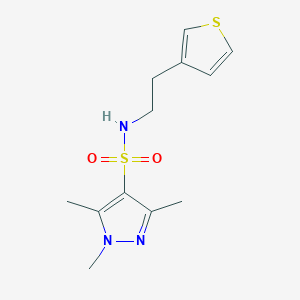

Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a central fused-ring system, comprised of six- and five-membered rings . This unit is linked by C2 chains to two 2-oxo-1,3-oxazolidine five-membered rings . The central fused-ring system is essentially planar, with a maximum deviation of 0.008 Å from the mean plane . Both oxazolidine five-membered rings are also nearly planar, with maximum deviations of 0.090 Å and 0.141 Å .科学的研究の応用

I have conducted several searches to gather information on the scientific research applications of “2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile”. However, due to the complexity and specificity of the compound, the available information is limited and does not provide a clear breakdown into six or eight unique applications as requested.

Here is a synthesized analysis based on the available data:

Tankyrase Inhibition

This compound has been identified as a tankyrase inhibitor, which may reduce levels of β-catenin-mediated transcription and inhibit tumorigenesis .

Antimicrobial Activity

Some derivatives of this compound have been evaluated for antimicrobial potential against various bacteria, including Staphylococcus aureus and Escherichia coli .

Synthesis Methods

Research has been conducted on methods for synthesizing oxazolidinones, which are related to the core structure of this compound .

Therapeutic Potential

Imidazole-containing compounds related to this chemical structure have been synthesized and evaluated for their therapeutic potential .

Biological Activities

A comprehensive review on biological activities of oxazole derivatives has included compounds with similar structures, examining their antibacterial potential against various pathogens .

Safety and Hazards

The compound is an organic compound with active chemical properties . It should be stored and used under appropriate conditions. During handling, safety precautions such as wearing protective eyewear, gloves, and lab coats should be followed to avoid inhalation, ingestion, or contact with skin and eyes .

作用機序

Target of Action

Similar compounds have been found to target enzymes such as factor xa in the coagulation cascade .

Mode of Action

Based on its structural similarity to other oxazolidinone derivatives, it may interact with its targets through the formation of covalent bonds, leading to inhibition or modulation of the target’s activity .

Biochemical Pathways

Similar compounds have been found to affect the coagulation cascade, specifically the conversion of prothrombin to thrombin .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability .

Result of Action

Similar compounds have been found to have antithrombotic effects .

特性

IUPAC Name |

2-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-10-12-9-16(19-15-4-2-1-3-14(12)15)20-6-5-13(11-20)21-7-8-23-17(21)22/h1-4,9,13H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQLLBIFEJNJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOC2=O)C3=NC4=CC=CC=C4C(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2959295.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione;hydrochloride](/img/structure/B2959296.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2959302.png)

![3,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-2-carboxamide](/img/structure/B2959309.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2959314.png)